molecular formula C16H11F3N4O2S B2782883 methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether CAS No. 338747-63-0

methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

Cat. No. B2782883
CAS RN: 338747-63-0
M. Wt: 380.35
InChI Key: KVQSVBDOELEWHD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The specific compound you’re asking about has additional functional groups, including a trifluoromethyl group and an oxadiazolyl group .


Synthesis Analysis

The synthesis of similar trifluoromethyl pyrazole derivatives has been reported in the literature . The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride was scaled to provide access to the desired compounds . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The molecular formula of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is C5H5F3N2O . The average mass is 166.101 Da and the monoisotopic mass is 166.035400 Da .


Chemical Reactions Analysis

The synthesis of these types of compounds involves several steps, including lithiation, trapping with electrophiles, and bromination with NBS . Control of concentration in flow is important to avoid precipitation .

Scientific Research Applications

New Regional Isomers and SAR Candidates

Research on similar compounds, such as 1-methyl-5-(trifluoromethyl)pyrazoles, has led to the preparation of new regional isomers, which are valuable for synthesizing new structure-activity relationship (SAR) candidates in the bio-active pyrazole phenyl ether series. These efforts indicate the potential of the subject compound in medicinal chemistry and drug design applications (Chupp, 1994).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

Studies on pyrazole phenyl ether herbicides have demonstrated their capacity to induce accumulation of porphyrins in tissue sections and inhibit protoporphyrinogen oxidase (Protox) in vitro, showcasing a method through which these compounds exert herbicidal activity. This points to the agricultural applications of related molecules in controlling weed and plant growth (Sherman et al., 1991).

Optical and Electrochemical Properties in Materials Science

The study of copoly(aryl ether)s consisting of alternate electron-transporting and hole-transporting segments has revealed insights into the optical and electrochemical properties of materials incorporating similar functional groups. These materials have applications in organic electronics and photonics, suggesting the utility of the subject compound in developing advanced materials (Chen & Chen, 2005).

Catalyst for Synthesis in Organic Chemistry

The use of certain catalysts for the synthesis of pyrazol derivatives, including those with phenyl ether groups, has been explored, indicating the role that related compounds could play in facilitating chemical reactions under eco-friendly conditions. This underscores the potential use of the subject compound in synthetic organic chemistry (Karimi-Jaberi et al., 2012).

Future Directions

The scalable synthesis of trifluoromethyl pyrazole derivatives represents an important challenge, given their prominence in agrochemicals and pharmaceuticals . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds.

properties

IUPAC Name

2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSVBDOELEWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

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